molecular formula C22H29N3O4S2 B5375856 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide

Cat. No.: B5375856
M. Wt: 463.6 g/mol
InChI Key: SEXSBGFPNSOKKX-NMWGTECJSA-N
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Description

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide is a complex organic compound that features a sulfonamide group, an imidazolidine ring, and a methylphenyl group

Properties

IUPAC Name

(NZ)-4-methyl-N-[1-[3-(4-methylphenyl)sulfonyl-2-propan-2-ylimidazolidin-1-yl]ethylidene]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O4S2/c1-16(2)22-24(19(5)23-30(26,27)20-10-6-17(3)7-11-20)14-15-25(22)31(28,29)21-12-8-18(4)9-13-21/h6-13,16,22H,14-15H2,1-5H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXSBGFPNSOKKX-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=C(C)N2CCN(C2C(C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)/N=C(/C)\N2CCN(C2C(C)C)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide typically involves multiple steps:

    Formation of the Imidazolidine Ring: This step involves the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions to form the imidazolidine ring.

    Sulfonylation: The imidazolidine intermediate is then reacted with a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine to introduce the sulfonyl group.

    Final Coupling: The final step involves coupling the sulfonylated imidazolidine with a benzene derivative under conditions that promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors that interact with sulfonamide groups.

    Materials Science: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used to study the interactions of sulfonamide-containing molecules with biological targets, providing insights into their mechanism of action.

Mechanism of Action

The mechanism of action of 4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The imidazolidine ring and methylphenyl group can also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-(propan-2-yl)imidazolidin-1-yl}ethylidene]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the imidazolidine ring and the sulfonamide group allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

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